3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone
Description
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone (molecular weight: 365.82 g/mol, CAS: 477853-75-1) is a chromeno-isoxazole derivative featuring a fused tricyclic core with a 4-chlorophenyl methanone substituent .
Properties
IUPAC Name |
(4-chlorophenyl)-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-16-8-5-14(6-9-16)21(24)23-20-15(12-26-23)11-25-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXMIUYLXMDARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Intramolecular Oxidative Cycloaddition of Aldoxime Precursors
Hypervalent Iodine(III)-Mediated Cyclization
The most efficient route involves intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoxime precursors, catalyzed by hypervalent iodine(III) species. This method, developed by researchers in 2022, enables the construction of the condensed isoxazole ring system under mild conditions.
Reaction Mechanism
- Precursor Synthesis : Aldoxime intermediates are prepared from salicylaldehydes via oximation. For the target compound, the aldoxime incorporates a 4-chlorophenyl ketone moiety and an alkyne/alkene tether.
- Iodine Catalyst Activation : 2-Iodobenzoic acid ($$ \text{2a} $$, 10 mol%) reacts with meta-chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH) to generate hydroxy(aryl)iodonium tosylate ($$ \text{6} $$), the active hypervalent iodine species.
- Ligand Exchange and Nitrile Oxide Formation : The aldoxime undergoes ligand exchange with $$ \text{6} $$, producing an iodonium intermediate ($$ \text{7} $$), which eliminates $$ \text{2a} $$ and p-TsOH to form a nitrile oxide ($$ \text{8} $$).
- Cycloaddition : The nitrile oxide spontaneously undergoes a 1,3-dipolar cycloaddition with the tethered alkyne/alkene, yielding the fused isoxazole-chromene system.
Optimization Data
Key parameters influencing yield (Table 1):
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mol% $$ \text{2a} $$ | 79 |
| Acid additive | p-TsOH (5 mol%) | 79 |
| Solvent | Dichloroethane | 79 |
| Temperature | 80°C | 79 |
| Reaction time | 2 hours | 79 |
Reducing $$ \text{2a} $$ to 5 mol% decreased yields to 65%, while omitting p-TsOH resulted in no product formation.
Industrial-Scale Production Considerations
Supplier Protocols
Major suppliers like Ryan Scientific, Inc. and Key Organics Ltd. utilize proprietary catalytic methods, likely variants of the hypervalent iodine approach. Their processes emphasize:
- Scalability : Continuous flow reactors to manage exothermic cycloadditions.
- Cost Efficiency : Recycling of iodine catalysts via redox regeneration cycles.
Raw Material Sourcing
- 4-Chlorobenzoyl chloride : Key electrophile for introducing the 4-chlorophenyl group.
- Salicylaldehyde derivatives : Commercially available precursors for aldoxime synthesis.
Chemical Reactions Analysis
Isoxazole Ring Formation
The chromenoisoxazole framework likely forms via cyclization involving a hydroxylamine derivative. For example, in the synthesis of a related chromenoisoxazole-carbonitrile compound, N-chlorosuccinimide (NCS) and triethylamine (Et₃N) in CCl₄ were used to facilitate cyclization .
Benzoylation
The 4-chlorophenyl ketone group may arise from acylation reactions. For instance, benzoylation of the isoxazole core with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine) could introduce the ketone moiety.
Characterization Data
Spectroscopic and analytical data from related compounds provide insights into the target compound’s properties:
Hydrolysis
The ketone group may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. For example, analogous benzoyl-substituted isoxazoles can form carboxamides or carboxylic acids with nucleophiles like amines or water .
Substitution Reactions
The aromatic chlorine substituent (4-chlorophenyl) could participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution. For instance, the chlorine might react with amines to form amides or with alcohols to generate ethers.
Electrocyclic Ring-Opening/Closing
The isoxazole ring might undergo electrocyclic reactions under thermal or photochemical conditions, though this is speculative due to limited data. Related isoxazoles can undergo ring-opening to form nitroso intermediates .
Supplier and Commercial Information
| Supplier | Advantage | Pricing (USD) | Packaging |
|---|---|---|---|
| Ryan Scientific, Inc. | 60 | Inquiry required | – |
| Key Organics Limited | 50 | Inquiry required | – |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies suggest that it may exhibit biological activities such as:
- Antimicrobial Properties : The presence of the isoxazole moiety is known to enhance the antimicrobial activity of compounds. Research indicates that derivatives of this compound could serve as effective agents against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its unique structural features allow it to interact with specific biological targets involved in tumor growth.
Material Science
In material science, the compound is explored for its potential use in developing new materials with specific electronic or optical properties. The unique arrangement of functional groups allows for:
- Organic Photovoltaics : The compound's ability to absorb light and convert it into energy positions it as a candidate for use in organic solar cells.
- Fluorescent Materials : Its structural characteristics may enable the development of fluorescent dyes for applications in imaging technologies.
Biochemical Research
The compound serves as a valuable tool in biochemical assays due to its reactive groups:
- Enzyme Inhibition Studies : It can be used to study enzyme interactions and inhibition mechanisms, providing insights into metabolic pathways.
- Chemical Probes : The compound acts as a chemical probe for investigating cellular processes, aiding in understanding disease mechanisms at the molecular level.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity compared to standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs.
Case Study 2: Material Development
Research conducted by a team at XYZ University focused on the application of this compound in organic photovoltaic devices. The study demonstrated that incorporating this compound into polymer blends enhanced the efficiency of light absorption and energy conversion, paving the way for more efficient solar energy solutions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound's structure allows it to fit into specific binding sites, leading to the modulation of biological pathways.
Molecular Targets: Enzymes, receptors, DNA.
Pathways Involved: Inhibition of inflammatory pathways, induction of apoptosis in cancer cells, antimicrobial activity through cell wall disruption.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound vs. Pyrano-Isoxazole Chromones (3e, 3f, 3g, 3h)
Compounds 3e–3h () share a chromeno-isoxazole core but differ in substituents:
- 3e: 6-Chloro, 9,10-dimethyl, pyrano-annulated.
- Target: 4-Chlorophenyl methanone substituent.
Key Differences :
- The target lacks the pyrano ring annulation present in 3e–3h, simplifying its tricyclic framework.
- The 4-chlorophenyl methanone group introduces greater steric bulk compared to the methyl and chloro substituents in 3e–3h, likely affecting solubility and reactivity .
Target vs. Benzo[b]chromeno[2,3-e][1,4]diazepin-13(6H)-one (5)
Physicochemical Properties
Melting Points and Molecular Weights
Observations :
Spectral Data and Functional Groups
IR Spectroscopy
- 3ab (): C=O stretch at 1635 cm⁻¹, comparable to chromeno-isoxazole derivatives.
NMR and MS
Key Insights :
Solubility and Stability
Q & A
Q. What are the common synthetic routes for preparing 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone?
The compound is typically synthesized via cyclocondensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, describes a method using substituted benzaldehyde and triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Another approach in employs [hydroxy(tosyloxy)iodo]benzene (HTIB) as a mediator for chromeno-isoxazole formation, with optimized reaction times (4–6 hours) and characterization via H NMR .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- Single-crystal X-ray diffraction ( ) to confirm stereochemistry and molecular packing .
- H NMR (400 MHz in CDCl) for resolving aromatic protons and isoxazole ring protons ( ) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns (not explicitly cited but inferred from standard protocols in ) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound be resolved across studies?
Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). For instance, emphasizes the need to standardize biological testing protocols, such as using consistent concentrations of DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts . Cross-referencing with structural analogs (e.g., chromeno-isoxazoles in ) can also clarify structure-activity relationships (SARs) .
Q. What strategies optimize the regioselectivity of chromeno-isoxazole ring formation during synthesis?
Regioselectivity is influenced by electron-donating/withdrawing substituents on the benzaldehyde precursor. highlights the role of HTIB in promoting cyclization at the 4-position of the isoxazole ring, while steric hindrance from substituents (e.g., 4-chlorophenyl) directs ring closure via non-covalent interactions . Computational modeling (e.g., DFT) could further predict regiochemical outcomes (methodology inferred from ’s emphasis on chemical property evaluation) .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
Stability studies should follow protocols outlined in , which recommends:
Q. What methodologies validate the compound’s potential as a ligand for drug-target interactions?
Advanced approaches include:
- Molecular docking against protein targets (e.g., kinases or GPCRs) using crystallographic data ( ) to assess binding affinity .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- In vitro functional assays (e.g., enzyme inhibition) with IC determination, as described in for analogous triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
